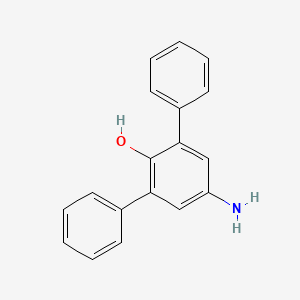
4-Amino-2,6-Diphenylphenol
Übersicht
Beschreibung
4-Amino-2,6-diphenylphenol is an organic compound with the molecular formula C18H15NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with two phenyl groups at the 2 and 6 positions. This compound is known for its applications in various chemical syntheses and research.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,6-diphenylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 4-Amino-2,6-diphenylphenol is the respiratory system . The compound interacts with the respiratory system, potentially affecting its function and performance.
Mode of Action
It has been used in the synthesis of4-diazo-2,6-diphenylcyclohexa-2,5-dienone by undergoing diazotization in glacial acetic acid . This suggests that the compound may interact with its targets through a diazotization process.
Biochemical Pathways
The compound’s role in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone suggests that it may be involved indiazotization reactions .
Result of Action
Its use in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone suggests that it may inducechemical transformations in the molecules it interacts with .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a melting point of 148-150 °c . These properties suggest that the compound’s action may be influenced by temperature and other environmental conditions.
Biochemische Analyse
Biochemical Properties
4-Amino-2,6-diphenylphenol plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It has been used in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone through diazotization in glacial acetic acid . The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to interact with phenol derivatives, undergoing a Gibbs reaction . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phenol derivatives can lead to changes in the voltammetric response, which is proportional to the amount of phenol in solution . This indicates that this compound can modulate cellular responses by interacting with specific biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can undergo oxidation to form reactive intermediates, which may interact with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a melting point of 148-150°C and a relatively low water solubility . These properties suggest that the compound may have long-term effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. The compound’s interaction with enzymes and proteins can result in threshold effects, where a certain dosage is required to observe significant changes in cellular function . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of other compounds, such as 4-diazo-2,6-diphenylcyclohexa-2,5-dienone, highlights its importance in metabolic processes . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s relatively low water solubility suggests that it may rely on specific transport mechanisms to reach its target sites . Understanding these transport and distribution pathways is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Amino-2,6-diphenylphenol can be synthesized through several methods. One common approach involves the diazotization of 4-amino-2,6-diphenylcyclohexa-2,5-dienone in glacial acetic acid . This reaction typically requires controlled temperatures and the presence of a strong acid to facilitate the diazotization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and hydroxyl groups direct the incoming substituents to specific positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Halogenated phenols.
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminobiphenyl: Contains an amino group but lacks the hydroxyl group, affecting its solubility and reactivity.
4-Diethylaminobenzaldehyde: Contains an amino group with additional ethyl groups, altering its chemical properties.
Uniqueness: 4-Amino-2,6-diphenylphenol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical syntheses and research applications.
Eigenschaften
IUPAC Name |
4-amino-2,6-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOUFOVMXBWYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347438 | |
| Record name | 4-Amino-2,6-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50432-01-4 | |
| Record name | 4-Amino-2,6-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-diphenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-2,6-diphenylphenol contribute to the electrochemical detection of Glutathione?
A1: this compound acts as a redox mediator in the electrochemical detection of Glutathione. [] The process involves the electrochemical generation of quinoneimine from this compound. This quinoneimine then reacts specifically with Glutathione, leading to a measurable decrease in the quinoneimine signal. This decrease, detectable through voltammetry, allows for the indirect quantification of Glutathione. [, ]
Q2: Why is this compound considered a suitable mediator for this type of electrochemical detection?
A2: Research indicates that this compound exhibits superior sensitivity compared to other tested mediators like acetaminophen and 4-amino-2,6-dichlorophenol. [] This enhanced sensitivity translates to a lower limit of detection for Glutathione, making it a preferred choice for analytical applications. []
Q3: What is the significance of the "ET-values" mentioned in relation to this compound derivatives?
A3: "ET-values" refer to solvent polarity parameters. The research highlights that the long-wavelength absorption maximum of a this compound derivative changes depending on the solvent used. [] By correlating these shifts with Taft-Substituent constants of alcohols, new ET-values for these solvents can be determined, providing valuable insights into solvent properties. []
Q4: Can this compound be utilized in applications beyond Glutathione sensing?
A4: Yes, the research demonstrates that this compound, when immobilized onto a graphite micropowder modified electrode, can be employed for the indirect electrochemical detection of Δ9-Tetrahydrocannabinol in artificial saliva. [] This application showcases its versatility as a mediator in electrochemical sensing platforms for different analytes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)



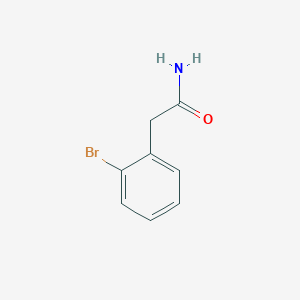
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

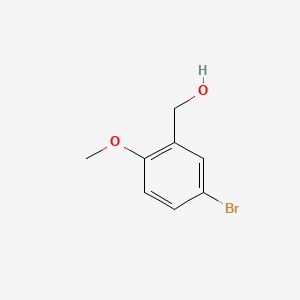

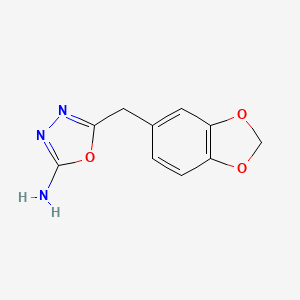
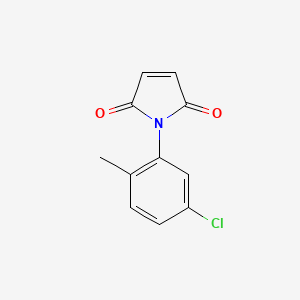
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)


